1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
Overview
Description
“1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid” is a chemical compound with the CAS Number: 1015770-72-5 . It has a molecular weight of 183.21 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H13NO3 . The InChI key for this compound is provided , but the specific details about the molecular structure are not available in the search results.Physical and Chemical Properties Analysis
The compound is stored at room temperature . It has a molecular weight of 183.21 . No further physical and chemical properties are mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid and its derivatives have been explored for their potential in various synthetic applications. A study by Yu et al. (2015) details a one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids. This method involves reactions with acrylonitrile at room temperature, leading to spirocyclic compounds via an aldol condensation process (Yu et al., 2015).
Potential in Antitumor Activity
Research by Yang et al. (2019) focuses on the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, exhibiting moderate to potent activity against various human cancer cell lines. The study demonstrates the antitumor potential of these compounds (Yang et al., 2019).
Natural Product Isolation
Xiao et al. (2016) identified novel oxazoline alkaloids, including 1-oxa-3-azaspiro[4.5]dec-2-ene-8-one, from the methanol extract of Gymnotheca chinensis. These compounds' structures were established through spectroscopic analysis, contributing to the understanding of natural products chemistry (Xiao et al., 2016).
Potential in Analgesic Applications
A study conducted by Cohen et al. (1978) on novel spiro heterocycles, including 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, showed significant activity in analgesic assays. This research provides insights into the potential medical applications of these compounds (Cohen et al., 1978).
Applications in Spiroaminals Synthesis
The synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors was explored by Martin‐Lopez and Bermejo (1998). This research contributes to the development of methodologies for synthesizing spiroaminals, which are core structures in biologically active compounds (Martin‐Lopez & Bermejo, 1998).
Isoxazoline Compounds Exploration
Research by Ge et al. (2016) on isoxazoline compounds, including 1-oxa-2-azaspiro[4.5]dec-2-ene derivatives, revealed potential anti-asthmatic and anti-anaphylaxis activities. These findings are significant in exploring new therapeutic agents (Ge et al., 2016).
Reactions with C-H-Acidic Compounds
The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane was studied by Andreae et al. (1992). This research provides valuable information on the reactivity and potential applications of 1-oxa-2-azaspiro derivatives in organic synthesis (Andreae et al., 1992).
Antimicrobial Spiroheterocyclic Pyrylium Salts
Al-Ahmadi and El-zohry (1995) synthesized spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro derivatives, demonstrating their antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Safety and Hazards
Properties
IUPAC Name |
1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8(12)7-6-9(13-10-7)4-2-1-3-5-9/h1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCGHJFEWJCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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